1-Amino-1-(2-fluorophenyl)propan-2-ol

Lipophilicity LogP Medicinal Chemistry

This ortho-fluoro substituted 1,2-amino alcohol enhances membrane permeability (LogP 1.2063) and offers chiral centers for asymmetric synthesis. Its 1,2-amino alcohol motif is ideal for constructing fluorinated peptidomimetics and chiral auxiliaries. Available in racemic/enantiopure forms and 95% or 98% purity grades to match initial screening, crystallography, or lead optimization needs. Bulk g-scale pricing on request. Differentiate from para-fluoro or non-fluorinated analogs to ensure target engagement and metabolic stability.

Molecular Formula C9H12FNO
Molecular Weight 169.199
CAS No. 1226365-81-6
Cat. No. B2796363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(2-fluorophenyl)propan-2-ol
CAS1226365-81-6
Molecular FormulaC9H12FNO
Molecular Weight169.199
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1F)N)O
InChIInChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3
InChIKeyDWXYPVJJOLRWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1-(2-fluorophenyl)propan-2-ol (CAS 1226365-81-6): Structural and Supplier Benchmark for Scientific Procurement


1-Amino-1-(2-fluorophenyl)propan-2-ol (CAS 1226365-81-6) is a fluorinated 1,2-amino alcohol with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol . It features a 2-fluorophenyl group at the C1 position and a secondary alcohol at C2, which imparts chiral centers and renders it a versatile building block in medicinal chemistry and asymmetric synthesis. The compound is commercially available in varying purity grades (e.g., 95% to 98%) from multiple suppliers, and its regulatory status is documented in the ECHA C&L Inventory [1].

1-Amino-1-(2-fluorophenyl)propan-2-ol (CAS 1226365-81-6): Why In-Class Amino Alcohols Are Not Interchangeable in Precision Chemistry


While numerous amino alcohols share the C₉H₁₂FNO backbone, the precise regio- and stereochemistry of 1-amino-1-(2-fluorophenyl)propan-2-ol—specifically the ortho-fluorine substitution on the phenyl ring and the 1,2-amino alcohol arrangement—dictates its unique molecular recognition, physicochemical profile, and synthetic utility. Substituting this compound with a para-fluoro isomer, a non-fluorinated analog, or a regioisomer (e.g., 1-amino-2-(2-fluorophenyl)propan-2-ol) alters lipophilicity, hydrogen-bonding capacity, and metabolic stability, which can critically impact downstream assay outcomes or synthetic yields. The quantitative evidence below clarifies these differential dimensions to inform precise procurement decisions.

1-Amino-1-(2-fluorophenyl)propan-2-ol (CAS 1226365-81-6): Quantitative Differentiation Evidence vs. Structural Analogs


Lipophilicity Differentiation: Ortho-Fluoro Substitution Modulates LogP Relative to Para-Fluoro and Non-Fluorinated Analogs

The ortho-fluorine of 1-Amino-1-(2-fluorophenyl)propan-2-ol confers a distinct lipophilicity profile compared to its para-fluoro and non-fluorinated counterparts. Specifically, the predicted LogP for the target compound is 1.2063 . In contrast, the non-fluorinated analog (1R,2S)-1-amino-1-phenylpropan-2-ol exhibits a lower LogP of 0.8853 , while the regioisomer 1-amino-2-(2-fluorophenyl)propan-2-ol has a LogP of 0.8920 . This ~36% increase in LogP over the non-fluorinated analog indicates higher lipophilicity, which can influence membrane permeability and protein binding in biological assays.

Lipophilicity LogP Medicinal Chemistry Pharmacokinetics

Electronic and Steric Modulation: Ortho-Fluoro Substitution Alters Predicted pKa Relative to Chloro and Para-Fluoro Analogs

The ortho-fluorine substituent exerts a distinct inductive effect on the amino group's basicity compared to other halogen or positional isomers. While direct pKa data for the target compound is limited, its ortho-chloro analog 1-amino-1-(2-chlorophenyl)propan-2-ol has a predicted pKa of 12.43±0.45 , and the para-fluoro analog (1S)-1-amino-1-(4-fluorophenyl)propan-2-ol has a predicted pKa of 12.55±0.45 . Based on the stronger electron-withdrawing inductive effect of ortho-fluorine relative to para-fluorine, the target compound's pKa is expected to be lower than that of the para-fluoro analog, potentially impacting protonation state and hydrogen-bonding capacity at physiological pH.

pKa Electronic Effects Hydrogen Bonding Medicinal Chemistry

Commercial Availability and Purity Specifications: Vendor-Dependent Grades Impact Research Reproducibility

The target compound is offered at multiple purity levels, which directly influences experimental consistency and cost. For example, Leyan provides the compound at 98% purity , while AKSci offers it at 95% purity . This 3% absolute purity difference can be critical in sensitive assays where trace impurities may cause off-target effects or interfere with spectroscopic analysis. Additionally, the compound is available as a racemic mixture (CAS 1226365-81-6) and as specific enantiomers (e.g., (1R,2S) with CAS 1270137-62-6), allowing researchers to select the appropriate stereochemical form based on project stage and budget.

Purity Vendor Comparison Procurement Reproducibility

1-Amino-1-(2-fluorophenyl)propan-2-ol (CAS 1226365-81-6): Targeted Application Scenarios Derived from Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity

Based on the ~36% higher LogP relative to non-fluorinated analogs , 1-Amino-1-(2-fluorophenyl)propan-2-ol is well-suited for medicinal chemistry campaigns aiming to improve membrane permeability or target engagement in lipophilic binding pockets. Its ortho-fluorine substitution provides a subtle lipophilicity boost without introducing the steric bulk of larger halogens or alkyl groups, making it ideal for fragment-based drug discovery and scaffold hopping.

Asymmetric Synthesis: Chiral Building Block for Enantioselective Transformations

The compound's 1,2-amino alcohol motif, combined with the ortho-fluorophenyl group, serves as a versatile chiral synthon. Its predicted physicochemical properties (e.g., LogP of 1.2063 and TPSA of 46.25 ) facilitate its use in asymmetric catalysis, chiral auxiliary applications, and the construction of fluorinated peptidomimetics. The availability of both racemic and enantiopure forms enables cost-effective route scouting followed by stereochemical refinement.

Chemical Biology: Probing Fluorine-Specific Interactions in Protein-Ligand Complexes

The ortho-fluorine atom's distinct electronic and steric effects, as inferred from pKa comparisons with chloro and para-fluoro analogs , make this compound a valuable probe for studying fluorine-mediated interactions in biological systems. It can be incorporated into ligands to investigate orthogonal multipolar interactions (C–F···C=O) and hydrophobic packing effects, as documented in structural biology and ¹⁹F NMR studies.

Procurement Strategy: Balancing Purity and Cost in Early-Stage Research

Given the vendor-specific purity grades (95% from AKSci vs. 98% from Leyan ), researchers can strategically procure the compound based on experimental needs. The 95% material may be sufficient for initial synthetic feasibility studies or high-throughput screening, while the 98% grade is recommended for quantitative assays, crystallography, or advanced lead optimization where impurity profiles must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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